1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-17-15-18(2)25(22-17)14-11-23-9-12-24(13-10-23)28(26,27)21-8-7-19-5-3-4-6-20(19)16-21/h3-8,15-16H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLHJHJFXYEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with naphthalene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Reduced forms of the pyrazole or piperazine rings.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of pyrazole compounds have shown promise in treating various diseases:
- Anticancer Activity : Pyrazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, studies on pyrazole amide derivatives have shown effectiveness against multiple cancer cell lines, indicating a strong correlation between structure and biological activity .
- Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Recent studies suggest that pyrazole-based compounds possess antimicrobial activities against various pathogens. The synthesis of novel pyrazole derivatives has resulted in compounds with enhanced antibacterial and antifungal activities, making them valuable in developing new antimicrobial agents .
Agricultural Applications
In agricultural science, pyrazole derivatives are being explored for their fungicidal properties:
- Fungicides : Compounds similar to this compound have been evaluated for their efficacy against phytopathogenic fungi. Research indicates that certain pyrazole derivatives can inhibit fungal growth effectively, suggesting their potential use as agricultural fungicides .
Materials Science Applications
Beyond biological applications, the compound's unique chemical structure allows for exploration in materials science:
- Coordination Chemistry : The incorporation of pyrazole into coordination complexes has been studied. For instance, complexes formed with palladium using pyrazole ligands show interesting catalytic properties and stability under various conditions. These complexes are being investigated for applications in catalysis and materials synthesis .
Case Studies
Several case studies highlight the applications of pyrazole derivatives:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported on the synthesis of a series of pyrazole derivatives that exhibited potent anticancer activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazole ring influence biological activity .
- Agricultural Efficacy : Research conducted on a series of 3,5-dimethyl-pyrazole derivatives demonstrated significant antifungal activity against several plant pathogens. The study utilized both in vitro assays and field trials to assess the effectiveness of these compounds as fungicides .
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrazole Moieties
Key Observations :
- The ethyl linker in the target compound provides greater conformational flexibility compared to butanoyl () or thiazole-linked () derivatives, which may influence bioavailability .
- Pyrazole substitution at the 3,5-positions is conserved across analogues, suggesting its role in stabilizing hydrophobic interactions or hydrogen bonding .
Analogues with Naphthalene Sulfonyl Groups
Key Observations :
- The naphthalene sulfonyl group is associated with improved receptor-binding affinity in melanocortin receptor (MC4R) antagonists (e.g., MCL0129) , suggesting the target compound may share similar pharmacological targets.
- Substitution at the 4-position of piperazine with bulky aromatic groups (e.g., naphthalene) is a common strategy to enhance selectivity for central nervous system (CNS) targets .
Research Findings and Pharmacological Implications
Physicochemical Properties
- LogP : The naphthalene sulfonyl group increases hydrophobicity (predicted LogP ~3.5) compared to phenylsulfonyl analogues (LogP ~2.8), which may improve blood-brain barrier penetration .
- Solubility : The polar sulfonyl group and piperazine core may counterbalance lipophilicity, ensuring moderate aqueous solubility for in vivo applications .
Biological Activity
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound of significant interest due to its potential biological activities. The structure features a piperazine core, which is known for its versatility in medicinal chemistry, combined with a pyrazole moiety that has been associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.4 g/mol. Its structure includes a naphthalene sulfonamide group, which enhances its biological activity. The compound's solubility at physiological pH (7.4) is reported to be 33.9 µg/mL, indicating moderate solubility that may influence its bioavailability and therapeutic efficacy .
Biological Activity Overview
The biological activity of compounds containing pyrazole and piperazine structures has been extensively studied. Here are some key areas where this compound shows potential:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Studies have demonstrated that pyrazole-containing compounds have considerable antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Modifications in the piperazine structure have been shown to enhance this activity, making it a promising candidate for further development as an antimicrobial agent .
3. Anticancer Potential
The compound has been evaluated for its anticancer properties against several human cancer cell lines. Preliminary findings suggest that it may inhibit cell growth effectively, particularly in pancreatic cancer models. This suggests a potential role in cancer therapeutics .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole moiety and various biological targets may lead to modulation of inflammatory pathways and disruption of microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
